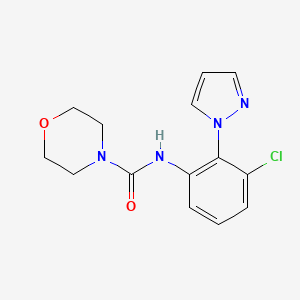

CZC-25146 hydrochloride

Description

Contextual Background of Leucine-Rich Repeat Kinase 2 (LRRK2) in Disease Research

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, complex, multi-domain protein that has garnered significant attention in the field of disease research. nih.govfrontiersin.orge-jmd.org Mutations in the LRRK2 gene are recognized as the most frequent genetic cause of both familial and sporadic late-onset Parkinson's disease (PD). nih.gove-jmd.orgbmbreports.org PD is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain, leading to motor symptoms like tremors, rigidity, and bradykinesia. nih.gove-jmd.org

The LRRK2 protein's structure includes dual enzymatic domains, a GTPase domain and a kinase domain, as well as several protein-protein interaction motifs. nih.gov This complex structure allows it to participate in a wide array of cellular processes, including cytoskeletal remodeling, vesicle transport, autophagy, and mitochondrial homeostasis. frontiersin.org Disease-associated mutations, such as the common G2019S mutation, are often found to increase the kinase activity of LRRK2. e-jmd.orgpnas.org This "toxic gain of function" is believed to be a key mechanism contributing to neuronal cell death. e-jmd.org

Beyond Parkinson's disease, research has also implicated LRRK2 in other conditions, including Crohn's disease, leprosy, and certain types of cancer, highlighting its broad physiological importance. bmbreports.org The ubiquitous expression of LRRK2, including in immune cells like microglia, suggests it plays a role in neuroinflammation, a prominent feature of PD. frontiersin.org

Significance of Kinase Inhibitors in Investigating LRRK2 Biology

The discovery that pathogenic LRRK2 mutations often enhance its kinase activity has made the development of kinase inhibitors a primary focus for both studying LRRK2's function and exploring potential therapeutic strategies. pnas.orgnih.gov Kinase inhibitors are molecules that block the activity of kinases, and they have become invaluable tools in LRRK2 research.

The use of these inhibitors allows scientists to probe the downstream consequences of LRRK2 activity. dovepress.com For instance, the application of LRRK2 kinase inhibitors in cellular models leads to the dephosphorylation of LRRK2 at specific sites, such as Ser910 and Ser935, which serves as an indirect measure of target engagement and inhibition within the cell. nih.govnih.govfrontiersin.org

Early research often utilized non-selective kinase inhibitors, which, while effective at blocking LRRK2, also targeted numerous other kinases, making it difficult to attribute observed effects solely to LRRK2 inhibition. dovepress.comnih.gov This limitation spurred the development of more potent and selective inhibitors. These specific chemical probes are crucial for validating that the inhibition of LRRK2 kinase activity is directly responsible for protective effects seen in preclinical models and for dissecting the specific signaling pathways LRRK2 regulates. nih.gov The development of selective inhibitors, such as Type-I and the more recent Type-II inhibitors, which target different conformational states of the kinase, continues to expand the toolkit for exploring LRRK2 biology. biorxiv.orgnih.gov

Overview of CZC-25146 Hydrochloride in Preclinical Research

This compound is a potent, selective, and metabolically stable research compound designed to inhibit LRRK2. medchemexpress.comglpbio.com It emerged from chemoproteomics-based strategies aimed at improving upon earlier, less selective inhibitors. nih.govnih.gov As a hydrochloride salt, the compound's stability and solubility in aqueous solutions are enhanced, making it suitable for research applications. cymitquimica.com

In biochemical assays, CZC-25146 is a potent inhibitor of both wild-type LRRK2 and the pathogenic G2019S mutant form, with IC50 values of 4.76 nM and 6.87 nM, respectively. medchemexpress.comtargetmol.comtocris.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, with lower values indicating higher potency.

A key feature of CZC-25146 is its high selectivity. When screened against a large panel of other kinases, it was found to potently inhibit only a small number of off-target kinases (PLK4, GAK, TNK1, CAMKK2, and PIP4K2C), giving it a clean profile for a research tool. medchemexpress.comglpbio.comtargetmol.com This selectivity is critical for ensuring that observed biological effects are attributable to the inhibition of LRRK2. nih.gov

Preclinical in vitro studies have demonstrated the utility of CZC-25146. Research has shown that it can prevent the injury and death of cultured neurons induced by mutant LRRK2. nih.govmedchemexpress.comadooq.com Specifically, in primary rodent cortical neurons, CZC-25146 attenuated toxicity mediated by the G2019S LRRK2 mutant in a concentration-dependent manner, with an EC50 of approximately 100 nM. nih.gov It was also shown to rescue neurite defects in primary human neurons expressing the G2019S mutant. medchemexpress.com Furthermore, studies using SH-SY5Y cells, a human neuroblastoma cell line, showed that sustained treatment with CZC-25146 resulted in decreased LRRK2 protein levels, a phenomenon linked to the pharmacological inhibition of the kinase. nih.govresearchgate.net While the compound has favorable pharmacokinetic properties in mice, its utility in in vivo central nervous system studies has been noted as limited due to poor blood-brain barrier penetration. dovepress.comresearchgate.net

Research Findings for this compound

| Research Area | Model System | Key Finding | Reference |

|---|---|---|---|

| Biochemical Potency | In vitro kinase assay | Potent inhibitor of wild-type LRRK2 (IC50 = 4.76 nM) and G2019S LRRK2 (IC50 = 6.87 nM). | medchemexpress.comtargetmol.comtocris.com |

| Kinase Selectivity | Kinome screen (185 kinases) | Highly selective, inhibiting only five other kinases (PLK4, GAK, TNK1, CAMKK2, PIP4K2C) with high potency. | dovepress.commedchemexpress.comglpbio.com |

| Neuroprotection (Rodent) | Primary rat cortical neurons | Attenuated G2019S LRRK2-mediated toxicity with an EC50 of ~100 nM. | nih.gov |

| Neuroprotection (Human) | Primary human cortical neurons | Prevented mutant LRRK2-induced injury and rescued neurite defects. | nih.govmedchemexpress.com |

| Cellular Effects | SH-SY5Y cells overexpressing LRRK2 | Sustained treatment (6 weeks) led to strongly decreased LRRK2 protein levels and dephosphorylation at sites S935 and S1292. | nih.gov |

| Cytotoxicity | Human cortical neurons | Did not cause cytotoxicity at concentrations below 5 μM over a seven-day treatment. | medchemexpress.comtargetmol.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-2-pyrazol-1-ylphenyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O2/c15-11-3-1-4-12(13(11)19-6-2-5-16-19)17-14(20)18-7-9-21-10-8-18/h1-6H,7-10H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIWHKUAUBPQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=C(C(=CC=C2)Cl)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Czc 25146 Hydrochloride

CZC-25146 hydrochloride functions as a potent inhibitor of several kinases, with a particularly strong affinity for Leucine-Rich Repeat Kinase 2 (LRRK2). Its mechanism of action is centered on the modulation of kinase activity, which is crucial for various cellular processes.

Target Kinase Inhibition Profile

The inhibitory activity of this compound extends to both the normal, or wild-type, form of LRRK2 and its mutated variants. Furthermore, it demonstrates a degree of selectivity, affecting other kinases to a lesser extent.

This compound is a potent inhibitor of wild-type LRRK2, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 4.76 nM. medchemexpress.commedchemexpress.cnselleckchem.comapexbt.comrndsystems.com This potent inhibition underscores the compound's strong interaction with the normal form of the LRRK2 enzyme.

A common mutation associated with certain neurodegenerative diseases, the G2019S variant of LRRK2, is also effectively inhibited by this compound. The IC₅₀ value for the G2019S LRRK2 mutant is 6.87 nM. medchemexpress.commedchemexpress.cnselleckchem.comapexbt.comrndsystems.com This demonstrates the compound's ability to target both the wild-type and a key pathogenic mutant form of the LRRK2 kinase.

While a potent LRRK2 inhibitor, this compound also displays activity against a small number of other kinases. medchemexpress.commedchemexpress.cnapexbt.comrndsystems.com A screening against a panel of 185 different kinases revealed that it also inhibits Polo-like kinase 4 (PLK4), Cyclin G-associated kinase (GAK), Tyrosine kinase non-receptor 1 (TNK1), Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C). medchemexpress.comapexbt.comrndsystems.com

Binding Characteristics and Mode of Inhibition

The efficacy of this compound as a kinase inhibitor is defined by its specific binding characteristics and the nature of its inhibitory action.

This compound acts as an ATP-competitive inhibitor of LRRK2. sigmaaldrich.com This means that it binds to the ATP-binding site of the kinase domain, directly competing with adenosine (B11128) triphosphate, the natural substrate. By occupying this site, it prevents the transfer of a phosphate (B84403) group from ATP to a substrate protein, thereby blocking the kinase's enzymatic activity.

The inhibition of LRRK2 by this compound is reversible. sigmaaldrich.com This indicates that the compound does not form a permanent, covalent bond with the kinase. Instead, it binds and dissociates from the enzyme, allowing for the potential restoration of kinase activity if the inhibitor is removed.

Data Tables

Table 1: Inhibitory Activity of this compound against LRRK2

| Kinase | IC₅₀ (nM) |

| LRRK2 (Wild-Type) | 4.76 |

| LRRK2 (G2019S Mutant) | 6.87 |

Table 2: Selectivity Profile of this compound

| Inhibited Kinase |

| PLK4 |

| GAK |

| TNK1 |

| CAMKK2 |

| PIP4K2C |

Conformational Dynamics of LRRK2 upon this compound Binding

The interaction of this compound with LRRK2 primarily targets the kinase domain, leading to significant alterations in the protein's three-dimensional structure and, consequently, its enzymatic activity. While a crystal structure of LRRK2 in a complex with this compound is not publicly available, its effects on the conformational dynamics of LRRK2 can be inferred from its classification as a likely Type I kinase inhibitor.

LRRK2 inhibitors are generally categorized into two main types, Type I and Type II, which are distinguished by their binding modes and the conformational states they stabilize. nih.govresearchgate.netresearcher.lifebiorxiv.orgresearchgate.netbiorxiv.org

Type I inhibitors are ATP-competitive and bind to the ATP-binding pocket of the kinase domain in its active, "closed" conformation. nih.govbiorxiv.orgresearchgate.net This conformation is characterized by the inward positioning of the αC helix and the formation of a salt bridge between key lysine (B10760008) and glutamate (B1630785) residues, which are essential for catalysis. By occupying the ATP-binding site, Type I inhibitors prevent the binding of ATP and subsequent phosphorylation of LRRK2 substrates. Inhibitors such as MLi-2 and LRRK2-IN-1 are well-characterized Type I inhibitors that stabilize this active-like, closed conformation. nih.govresearchgate.netbiorxiv.org

Type II inhibitors , in contrast, bind to a site adjacent to the ATP pocket, often referred to as an allosteric site. researchgate.net They stabilize the kinase domain in an "open" or inactive conformation. nih.govbiorxiv.orgresearchgate.net This inactive state is typically characterized by an outward displacement of the αC helix and the disruption of the critical salt bridge. biorxiv.org Rebastinib and Ponatinib are examples of Type II inhibitors that lock LRRK2 in this open, inactive state. nih.govresearchgate.netnih.gov

CZC-25146 is considered a first-generation selective LRRK2 inhibitor. nih.gov Based on the characteristics of other inhibitors in this class, it is highly probable that this compound functions as a Type I inhibitor . Therefore, upon binding to LRRK2, this compound is expected to induce the following conformational changes:

Stabilization of the "Closed" Kinase Conformation: this compound likely binds to the ATP pocket of the LRRK2 kinase domain, stabilizing it in a closed, active-like conformation. nih.govnih.gov This prevents the conformational flexibility required for the catalytic cycle.

The following table summarizes the key characteristics and conformational effects of Type I and Type II LRRK2 inhibitors, providing a framework for understanding the likely mechanism of this compound.

| Inhibitor Type | Binding Site | LRRK2 Kinase Conformation | Key Structural Features of LRRK2 | Example Inhibitors |

| Type I | ATP-binding pocket | "Closed" or "Active-like" | αC helix "in", intact salt bridge | MLi-2, LRRK2-IN-1 |

| Type II | Allosteric site adjacent to ATP pocket | "Open" or "Inactive" | αC helix "out", disrupted salt bridge | Rebastinib, Ponatinib, GZD-824 |

This table is based on the general properties of Type I and Type II LRRK2 inhibitors as described in the scientific literature.

Cellular and Subcellular Effects of Czc 25146 Hydrochloride

Impact on LRRK2 Phosphorylation and Protein Homeostasis

CZC-25146 hydrochloride exerts a multi-faceted impact on LRRK2, initiating a series of events that modulate its function and cellular concentration. These effects are centered around the inhibition of LRRK2's kinase activity, which leads to changes in its phosphorylation state and subsequent protein stability.

A key indicator of LRRK2 kinase activity is the phosphorylation of specific serine residues, including Serine 935 (S935). Treatment of cells with this compound leads to a rapid dephosphorylation of LRRK2 at S935. nih.govresearchgate.net This dephosphorylation is a direct consequence of the inhibition of LRRK2's kinase function. frontiersin.org The phosphorylation status of S935 is a critical biomarker for LRRK2 inhibitor activity. semanticscholar.orgnih.gov In cellular models, including SH-SY5Y cells overexpressing LRRK2, treatment with this compound has been shown to induce significant dephosphorylation at this site. nih.gov

Following the initial dephosphorylation event, a notable consequence of sustained LRRK2 kinase inhibition by this compound is the destabilization and subsequent reduction of total LRRK2 protein levels. nih.govnih.gov This effect is not immediate but occurs gradually, typically starting after approximately 8 hours of continuous treatment with the inhibitor. nih.govresearchgate.net This phenomenon has been observed across various cell lines and with different LRRK2 kinase inhibitors, suggesting it is a class effect of inhibiting LRRK2's catalytic function. nih.gov The reduction in LRRK2 protein levels is significant and points to a regulatory mechanism linking kinase activity to protein stability. nih.govnih.gov

Investigations into the mechanism underlying the reduction in LRRK2 protein levels have revealed that this process is not due to a decrease in gene transcription. Studies using quantitative PCR (QPCR) have shown that LRRK2 mRNA levels remain constant even as protein levels dramatically decrease following treatment with this compound. nih.gov This indicates that the regulation occurs at the post-transcriptional, or protein, level. nih.gov Further research has implicated the ubiquitin-proteasome system in this process. The kinase inhibitor-induced destabilization of LRRK2 leads to its ubiquitination and subsequent degradation by the proteasome. nih.gov

The effects of this compound on LRRK2 are reversible upon withdrawal of the compound. nih.gov In washout experiments, where cells were treated with the inhibitor and then transferred to a compound-free medium, the phosphorylation at S935 was observed to be completely restored within 24 to 72 hours. nih.gov The recovery of total LRRK2 protein levels also occurred, although it was not fully complete after 24 hours, suggesting a slightly slower restoration process compared to re-phosphorylation. nih.gov Full recovery of LRRK2 protein levels was observed after a 3-day withdrawal period. nih.gov

| Effect of this compound on LRRK2 | Time Course | Reversibility |

| S935 Dephosphorylation | Rapid | Complete recovery after 24-72 hours of washout |

| Protein Destabilization | Gradual, starting at ~8 hours | Incomplete recovery at 24 hours, full recovery after 3 days of washout |

Neurobiological Effects in Neuronal Models

The primary therapeutic interest in LRRK2 inhibitors like this compound stems from their potential to mitigate the neurotoxic effects of LRRK2 mutations, which are a significant cause of familial Parkinson's disease.

Mutations in LRRK2, such as the common G2019S mutation, lead to increased kinase activity and have been linked to neuronal toxicity. nih.govnih.gov this compound has demonstrated a potent ability to protect against this mutant LRRK2-induced neuronal injury in vitro. medchemexpress.comrndsystems.comtocris.com In primary rodent cortical neurons, this compound was shown to attenuate the toxicity mediated by the G2019S LRRK2 mutant in a concentration-dependent manner, with an EC50 of approximately 100 nM. medchemexpress.comapexbt.com Furthermore, it has been shown to rescue neurite defects induced by the LRRK2 G2019S mutation in primary human neurons in a dose-dependent fashion. medchemexpress.com Importantly, at concentrations effective for neuroprotection, this compound did not exhibit cytotoxicity in human cortical neurons, even over extended treatment periods. medchemexpress.com

Rescue of LRRK2 G2019S-Induced Neurite Defects in Primary Neurons

The G2019S mutation in the LRRK2 gene is a common cause of familial Parkinson's disease and is associated with aberrant kinase activity that leads to neuronal injury. dntb.gov.ua CZC-25146 has been shown to counteract these detrimental effects. In primary human neurons carrying the LRRK2 G2019S mutation, treatment with this compound leads to a dose-dependent rescue of neurite defects. medchemexpress.com

Furthermore, in iPSC-derived sensory neurons with the LRRK2 G2019S mutation, which exhibit abnormal neurite patterns and increased aggregation, CZC-25146 treatment resulted in a significant decrease in neurite aggregate area. medchemexpress.com This suggests that the inhibition of the hyperactive LRRK2 kinase by CZC-25146 can ameliorate the morphological abnormalities in affected neurons. medchemexpress.com Studies in primary rodent cortical neurons have also shown that CZC-25146 potently attenuates G2019S LRRK2-mediated toxicity in a concentration-dependent manner. medchemexpress.com

| Cell Type | Observed Defect | Effect of this compound | Reference |

|---|---|---|---|

| Primary Human Neurons | Neurite defects | Dose-dependent rescue | medchemexpress.com |

| iPSC-Derived Sensory Neurons | Increased neurite aggregation and aggregate area | Significant decrease in neurite aggregate area | medchemexpress.com |

| Primary Rodent Cortical Neurons | G2019S LRRK2-mediated toxicity | Potent, concentration-dependent attenuation | medchemexpress.com |

Assessment of this compound on Neuronal Development

A critical aspect of any potential neurotherapeutic agent is its safety profile concerning normal neuronal processes. Research indicates that this compound does not impede neuronal development. In studies using human cortical neurons, treatment with CZC-25146 at various concentrations over a seven-day period did not induce cytotoxicity nor did it block neuronal development. medchemexpress.com This suggests a favorable therapeutic window where the compound can exert its beneficial effects on pathological processes without interfering with fundamental neuronal growth and maturation.

Hepatocellular Effects in Alpha-1 Antitrypsin Deficiency Models

Alpha-1 antitrypsin deficiency (AATD) is a genetic disorder characterized by the accumulation of misfolded alpha-1 antitrypsin Z (ATZ) protein in hepatocytes, leading to liver damage. nih.gov CZC-25146 has been investigated for its potential to alleviate this cellular pathology.

Reduction of Mutant Alpha-1 Antitrypsin Z (ATZ) Polymer Load in iPSC-Hepatocytes

In induced pluripotent stem cell (iPSC)-derived hepatocytes from patients with AATD, this compound has been shown to markedly reduce the intracellular load of mutant ATZ polymers. medchemexpress.comnih.gov This effect is crucial as the accumulation of these polymers is a key driver of liver injury in AATD. nih.gov The mechanism behind this reduction is believed to be the induction of autophagy, a cellular process for degrading and recycling cellular components. nih.govbiorxiv.org

Restoration of Alpha-1 Antitrypsin Secretion

In addition to reducing the toxic polymer load, CZC-25146 has been observed to restore the secretion of alpha-1 antitrypsin from iPSC-hepatocytes. medchemexpress.comnih.gov In healthy individuals, AAT is secreted into the bloodstream to protect the lungs from damage. nih.gov In AATD, this secretion is impaired. The ability of CZC-25146 to enhance AAT secretion in laboratory models suggests it could help address both the liver and potential lung manifestations of the disease. biorxiv.org

| Model System | Parameter Measured | Observed Effect of this compound | Reference |

|---|---|---|---|

| iPSC-Hepatocytes | Mutant ATZ Polymer Load | Marked reduction | medchemexpress.comnih.gov |

| iPSC-Hepatocytes | Alpha-1 Antitrypsin Secretion | Restoration/Increase | medchemexpress.comnih.gov |

Modulation of Inflammatory Cytokine Production

Chronic inflammation is a feature of both neurodegenerative diseases and the liver pathology in AATD. nih.govscientificarchives.com Research has indicated that this compound has the ability to reduce inflammatory cytokines. medchemexpress.comnih.gov This anti-inflammatory effect has been noted in the context of AATD models, where a reduction in inflammatory cytokines was observed alongside the reduction in ATZ polymer load and restoration of AAT secretion. ox.ac.ukbiorxiv.org While specific cytokine targets and the precise magnitude of their reduction by CZC-25146 are areas of ongoing investigation, this property suggests a broader therapeutic potential for the compound in diseases with an inflammatory component.

Preclinical Pharmacological Characterization of Czc 25146 Hydrochloride

In Vitro Pharmacological Parameters

The in vitro activity of CZC-25146 has been assessed to establish its potency against its primary target and its effects in cellular models.

CZC-25146 demonstrates potent inhibition of both wild-type (WT) LRRK2 and the pathogenic G2019S mutant, which is commonly associated with Parkinson's disease. In time-resolved fluorescence resonance energy transfer (TR-FRET) assays, the compound exhibited inhibitory concentrations in the low nanomolar range. Specifically, the IC50 value for wild-type LRRK2 was determined to be 4.76 nM, while the IC50 for the G2019S mutant was 6.87 nM medchemexpress.comnih.gov. This indicates high potency against both the normal and the mutated, hyperactive form of the kinase.

Table 1: Inhibitory Concentration (IC50) of CZC-25146 Against LRRK2 Variants

| Target Enzyme | IC50 (nM) |

|---|---|

| LRRK2 (Wild-Type) | 4.76 |

In cellular assays, CZC-25146 has been evaluated for its ability to protect neurons from mutant LRRK2-induced damage and for its own cytotoxic potential. The compound was found to be non-toxic to human cortical neurons at concentrations up to 5 µM over a seven-day period, nor did it impede neuronal development medchemexpress.com.

The compound effectively mitigates neuronal damage caused by mutant LRRK2. It attenuates G2019S LRRK2-induced injury in human neurons with an effective concentration (EC50) of approximately 4 nM nih.gov. In primary rodent cortical neurons, CZC-25146 relieved cell injury and death induced by the G2019S LRRK2 mutant with an EC50 of approximately 100 nM medchemexpress.com. Furthermore, it has been shown to rescue neurite defects induced by the LRRK2 G2019S mutant in primary human neurons in a dose-dependent manner medchemexpress.com.

Table 2: Effective Concentration (EC50) of CZC-25146 in Cellular Assays

| Assay | Cellular Model | EC50 (nM) |

|---|---|---|

| Attenuation of Neuronal Injury | G2019S LRRK2 Human Neurons | ~4 |

Preclinical In Vivo Pharmacokinetic Properties for Research Applications

Pharmacokinetic studies in animal models have been conducted to understand the absorption, distribution, metabolism, and excretion profile of CZC-25146 for research purposes.

In vivo pharmacokinetic studies were performed in male CD-1 mice. Following intravenous administration, CZC-25146 showed extensive distribution into tissues. The steady-state volume of distribution (Vss) was determined to be 5.4 L/kg medchemexpress.comnih.govrsc.org. The clearance (CL) of the compound from the body was measured at 2.3 L/h/kg medchemexpress.comnih.govrsc.org. These parameters indicate that the compound distributes widely throughout the body and is cleared at a moderate rate.

Table 3: In Vivo Pharmacokinetic Parameters of CZC-25146 in Mice

| Parameter | Value | Animal Model |

|---|---|---|

| Volume of Distribution (Vss) | 5.4 L/kg | Male CD-1 Mice |

Preclinical assessments have indicated that CZC-25146 possesses favorable metabolic stability. This characteristic is a desirable property for a research compound, as it suggests a lower likelihood of rapid metabolic breakdown, allowing for more sustained exposure in in vivo experimental models.

Despite its favorable pharmacokinetic profile in other respects, a significant challenge for the application of CZC-25146 in central nervous system (CNS) research is its limited ability to cross the blood-brain barrier (BBB). Studies have shown that the compound has poor brain penetration, with a measured permeability of approximately 4% nih.gov. This low level of CNS exposure restricts its utility in rodent models where direct action on brain-resident LRRK2 is the primary goal researchgate.net.

Table 4: Compound Names Mentioned | Compound Name | | | :--- | | CZC-25146 hydrochloride | | LRRK2-IN-1 | | TAE684 | | GSK2578215A | | CZC-54252 | | LDN-22684 | | GNE-7915 |

Research Methodologies and Experimental Approaches Utilizing Czc 25146 Hydrochloride

Biochemical Assay Systems

Biochemical assays are fundamental for determining the direct interaction and inhibitory activity of a compound against its target enzyme in a controlled, cell-free environment.

TR-FRET assays are a widely used, high-throughput method for measuring kinase activity and inhibition. This technology combines the low background advantages of time-resolved fluorescence with the homogeneous format of Fluorescence Resonance Energy Transfer (FRET). In the context of LRRK2, these assays typically measure the phosphorylation of a specific peptide substrate.

The potency of CZC-25146 hydrochloride has been precisely quantified using TR-FRET-based kinase activity assays. In this system, the compound demonstrated potent, nanomolar-range inhibition of both the wild-type LRRK2 enzyme and its pathogenic G2019S mutant, which is commonly associated with Parkinson's disease. apexbt.com The specific IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined through these assays. apexbt.commedchemexpress.comrndsystems.com

| Target Enzyme | IC50 Value | Assay Method |

| Wild-Type LRRK2 | 4.76 nM | TR-FRET |

| G2019S Mutant LRRK2 | 6.87 nM | TR-FRET |

This table presents the half-maximal inhibitory concentration (IC50) of this compound against wild-type and G2019S mutant LRRK2 as determined by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. apexbt.commedchemexpress.comrndsystems.com

While several TR-FRET cellular assays have been developed to monitor LRRK2 activity in cells, such as by detecting the phosphorylation of Ser935, the initial characterization of CZC-25146's inhibitory power was established in these direct biochemical assays. nih.govnih.gov

A critical aspect of inhibitor development is understanding its selectivity across the entire human kinome. To evaluate the specificity of this compound, researchers have employed quantitative chemoproteomics strategies. nih.gov This approach involves assessing the compound's ability to compete with the binding of a broad spectrum of kinases from cell lysates to an immobilized affinity matrix ("Kinobeads"). nih.gov The bound kinases are then identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

Through this comprehensive profiling against 184 different protein kinases, this compound was found to have a highly selective inhibition profile. apexbt.comnih.gov Besides its primary target, LRRK2, the compound only showed potent inhibition against five other kinases. medchemexpress.comrndsystems.comnih.gov This high degree of selectivity is a desirable characteristic, as it minimizes the potential for off-target effects.

| Off-Target Kinase |

| PLK4 |

| GAK |

| TNK1 |

| CAMKK2 |

| PIP4K2C |

This table lists the known off-target kinases that are potently inhibited by this compound, as identified through quantitative kinome-wide selectivity profiling. medchemexpress.comrndsystems.comnih.gov

Advanced Cellular Models

To understand the effects of LRRK2 inhibition in a more biologically relevant context, this compound has been evaluated in various advanced cellular models that replicate aspects of human physiology and disease.

Primary neurons, derived directly from rodent or human fetal brain tissue, represent a gold-standard in vitro model for neurodegenerative disease research. nih.gov These cultures were used to investigate whether the selective inhibition of LRRK2 by this compound could protect against the neuronal damage caused by pathogenic LRRK2 mutations. nih.gov

In primary rodent cortical neurons engineered to overexpress the G2019S LRRK2 mutant, treatment with this compound potently attenuated neuronal injury and cell death in a concentration-dependent manner, with an effective concentration (EC50) of approximately 100 nM. medchemexpress.comnih.gov Furthermore, in primary human cortical neurons expressing the G2019S LRRK2 mutant, which causes significant neurite shortening, this compound was able to rescue these neurite defects. medchemexpress.comnih.gov In this human model, the compound showed an EC50 value of 4 nM for attenuating neuronal injury. apexbt.com Importantly, at concentrations up to 5 μM, the compound did not exhibit any cytotoxicity in human cortical neurons over a seven-day period. medchemexpress.comnih.gov

The utility of this compound has been explored beyond neurodegenerative disease models. Induced pluripotent stem cells (iPSCs) can be generated from patient somatic cells and differentiated into various cell types, including hepatocytes, providing a powerful platform for disease modeling. scienceopen.com

In an iPSC-derived hepatocyte model of Alpha-1-antitrypsin (AAT) deficiency, a genetic disorder that can cause liver disease, this compound was investigated for its effects on the accumulation of mutant AAT protein. Treatment with the compound at concentrations of 14.3 and 28.6 μM for 48 hours significantly reduced the polymer load of the mutant AAT protein and helped restore the secretion of functional AAT, all without compromising the viability of the iPSC-derived hepatocytes. medchemexpress.com

The human neuroblastoma cell line, SH-SY5Y, is a widely used model in Parkinson's disease research due to its neuronal-like characteristics and ease of genetic manipulation. nih.gov Researchers have generated stable SH-SY5Y cell lines that overexpress various forms of LRRK2, including wild-type, pathogenic mutants (e.g., G2019S, R1441C), and kinase-dead variants. nih.govresearchgate.net

These cell lines serve as a robust and reproducible platform for studying LRRK2-related cellular processes and for screening potential inhibitors. nih.gov For instance, they have been instrumental in the development of cellular assays, including high-throughput TR-FRET assays that measure the phosphorylation status of LRRK2 at sites like Ser935 as a readout of kinase activity. nih.govnih.gov While these specific studies used other known LRRK2 inhibitors, such as LRRK2-IN-1, to validate the assay platform, SH-SY5Y cells overexpressing LRRK2 variants represent a key experimental system for characterizing the cellular effects of selective inhibitors like this compound. nih.govnih.gov

Cell Viability and Cytotoxicity Assays for Compound Characterization

The characterization of this compound's effect on cellular health is a critical step in its preclinical evaluation. Cell viability and cytotoxicity assays are fundamental tools employed to determine if the compound exhibits toxic effects on cells, which is essential for establishing a therapeutic window.

In studies involving human cortical neurons, CZC-25146 was evaluated for potential cytotoxicity. medchemexpress.commedchemexpress.eu Treatment of these neurons with CZC-25146 at concentrations up to 5 μM for seven days did not induce cytotoxicity. medchemexpress.commedchemexpress.eu Furthermore, the compound did not impede neuronal development, indicating its safety at these concentrations in this specific cell type. medchemexpress.commedchemexpress.eu

The versatility of CZC-25146 has also been explored in models of other diseases, such as alpha-1 antitrypsin (A1AT) deficiency. In induced pluripotent stem cell (iPSC)-derived hepatocytes, which model the liver pathology of A1AT deficiency, CZC-25146 was shown to reduce the accumulation of the mutant Z-AAT protein polymer. medchemexpress.commedchemexpress.eu Importantly, this reduction in the pathogenic protein was achieved without compromising the viability of the hepatocytes. medchemexpress.commedchemexpress.eu

To assess cell viability, researchers often utilize assays that measure metabolic activity or membrane integrity. licorbio.com For instance, the MTS assay, a colorimetric method, can be used to quantify viable cells. mdpi.com In PC12 cells, a cell line commonly used in neurological research, the toxicity of compounds can be determined by treating the cells for a specified period (e.g., 48 hours) and then measuring the absorbance, which correlates with the number of living cells. mdpi.com

The following table summarizes the findings from cell viability and cytotoxicity assays performed with CZC-25146.

| Cell Type | Concentration Range | Duration of Treatment | Outcome |

| Human Cortical Neurons | 0.01-5 μM | 7 days | No cytotoxicity observed; did not block neuronal development. medchemexpress.commedchemexpress.eu |

| iPSC-Derived Hepatocytes | 14.3 and 28.6 μM | 48 hours | Reduced mutant ATZ polymer load without compromising cell viability. medchemexpress.com |

| Primary Rodent Neurons | 0.01-5 μM | 2 days | Potently attenuated G2019S LRRK2-mediated toxicity. medchemexpress.com |

Neurite Outgrowth and Morphological Analysis Techniques

A key application of this compound in research is the investigation of its neuroprotective effects, particularly in the context of Parkinson's disease models where mutations in the LRRK2 gene are implicated. Neurite outgrowth and morphological analysis are crucial techniques to quantify the health and integrity of neurons. europeanpharmaceuticalreview.comnih.govresearchgate.net

Mutations in LRRK2, such as the G2019S variant, are known to cause deficits in neurite length and complexity. nih.gov CZC-25146 has been shown to effectively rescue these LRRK2 G2019S-induced neurite defects in primary human neurons in a dose-dependent manner. medchemexpress.comnih.gov This suggests that the inhibition of LRRK2 kinase activity by CZC-25146 can reverse the detrimental effects of the mutation on neuronal morphology. nih.gov

The experimental approach for such analyses typically involves culturing primary neurons and then introducing the mutant LRRK2 gene. nih.gov To visualize the neurons and their processes, a fluorescent protein like Green Fluorescent Protein (GFP) is often co-expressed. nih.gov Following treatment with CZC-25146 or a control substance (like DMSO), the neurons are imaged. nih.gov High-content analysis systems can then be used for automated quantification of various morphological parameters, including average neurite length and the number of branch points. europeanpharmaceuticalreview.comnih.govresearchgate.netnih.gov

In PC12 cells, another model system for studying neuronal differentiation, the effect of CZC-25146 on neurite outgrowth has been demonstrated. mdpi.com When these cells are induced to differentiate with Nerve Growth Factor (NGF) while expressing the LRRK2 G2019S mutant, neurite outgrowth is inhibited. mdpi.com Treatment with CZC-25146 was shown to rescue this inhibitory effect, serving as a positive control for LRRK2 kinase inhibition. mdpi.com

The table below outlines the research findings related to neurite outgrowth and morphological analysis with CZC-25146.

| Cell Model | LRRK2 Variant | Key Finding |

| Primary Human Neurons | G2019S | Rescued LRRK2 G2019S-induced neurite defects in a dose-dependent manner. medchemexpress.comnih.gov |

| Primary Rodent Neurons | G2019S, R1441C | Completely blocked toxicity induced by G2019S and R1441C mutants at higher concentrations. nih.gov |

| PC12 Cells | G2019S | Rescued the inhibitory effect of LRRK2 G2019S on NGF-induced neurite outgrowth. mdpi.com |

| iPSC-Derived Sensory Neurons | G2019S | Treatment with CZC-25146 significantly reduced the number and area of neurite aggregates. nih.gov |

Molecular and Protein Analysis Techniques

Immunoblotting for LRRK2 Phosphorylation States (e.g., Ser935) and Total Protein Levels

Immunoblotting, also known as Western blotting, is a widely used technique to detect and quantify specific proteins in a sample. In the context of CZC-25146 research, it is an indispensable tool for examining the compound's mechanism of action on its target, LRRK2. Specifically, immunoblotting is used to assess the phosphorylation status of LRRK2 at key sites, such as Serine 935 (Ser935), which is a marker of LRRK2 kinase activity in cells. nih.govresearchgate.netsemanticscholar.org

The principle of this technique involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies. semanticscholar.org To study the effect of CZC-25146, cells are treated with the compound, and the cell lysates are then analyzed. An antibody that specifically recognizes LRRK2 phosphorylated at Ser935 is used to determine the level of phosphorylation. researchgate.netthermofisher.com A decrease in the signal from this antibody following treatment with an LRRK2 inhibitor like CZC-25146 indicates successful target engagement and inhibition of kinase activity. researchgate.net

Research on LRRK2 inhibitors has demonstrated that compounds like LRRK2-IN-1 and CZC-25146 can be used to probe the relationship between LRRK2 kinase activity and its phosphorylation state. researchgate.net For example, in primary bone marrow-derived macrophages, treatment with CZC-25146 was used to investigate its effect on LRRK2 Ser935 phosphorylation. researchgate.net

Quantitative Polymerase Chain Reaction (QPCR) for LRRK2 Gene Expression Analysis

The process begins with the isolation of total RNA from cells or tissues that have been treated with CZC-25146 or a control vehicle. This RNA is then reverse-transcribed into complementary DNA (cDNA). The qPCR reaction is then performed using this cDNA as a template, along with specific primers that are designed to amplify a unique sequence within the LRRK2 gene. A fluorescent dye that binds to double-stranded DNA is included in the reaction, and the increase in fluorescence is measured in real-time as the DNA is amplified.

By comparing the amplification kinetics of the LRRK2 gene in CZC-25146-treated samples to those of control samples, researchers can determine if the compound alters the transcription of the LRRK2 gene. The results are typically normalized to the expression of one or more stable housekeeping genes to control for variations in the amount of starting RNA. While direct studies detailing the use of qPCR with CZC-25146 are not prevalent in the provided search results, it remains a standard and vital methodology in the broader field of LRRK2 research to fully characterize the effects of small molecule inhibitors. dntb.gov.ua

Preclinical Animal Model Applications

Murine Models for Investigating LRRK2-Associated Pathologies

The translation of in vitro findings into a whole-organism context is a critical phase in drug discovery and development. Murine (mouse) models are extensively used for this purpose in studying LRRK2-associated pathologies. CZC-25146 has been evaluated in such models due to its favorable pharmacokinetic properties in mice, which make it suitable for in vivo studies. medchemexpress.commedchemexpress.eunih.govmedchemexpress.com

One application of CZC-25146 in a murine model has been in the context of alpha-1 antitrypsin (A1AT) deficiency. nih.gov In a mouse model that overexpresses the human polymeric form of the mutant Z-AAT protein, oral administration of CZC-25146 led to a significant reduction in the levels of these pathogenic polymers in the liver. medchemexpress.commedchemexpress.eu This demonstrates the potential of LRRK2 inhibition as a therapeutic strategy for this proteinopathy and highlights the in vivo efficacy of CZC-25146. nih.gov

While CZC-25146 is a potent LRRK2 inhibitor, its application in rodent models of Parkinson's disease (PD) has been noted to be limited by its insufficient brain exposure. apexbt.com This is a crucial consideration for neurological disorders where the target is within the central nervous system. Despite this, the compound's utility in peripheral LRRK2-related pathologies and as a tool compound for studying LRRK2 function in vivo remains significant. nih.gov The development of brain-penetrant LRRK2 inhibitors, such as GSK2578215A and GNE-7915, has been a subsequent focus in the field to address central nervous system indications. nih.gov

The following table summarizes the pharmacokinetic parameters of CZC-25146 in male CD-1 mice, illustrating its suitability for in vivo research.

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| CL (L/h/kg) | 2.3 | - |

| Vdss (L/kg) | 5.4 | - |

| T 1/2 (h) | 1.6 | 1.4 |

| Cmax (nM) | 277 | 104 |

| AUC (nM*h) | 439 | 363 |

| F (%) | - | 17 |

Data adapted from publicly available pharmacokinetic studies. nih.govmedchemexpress.com

Genetically Modified Mouse Models of Alpha-1 Antitrypsin Deficiency

To investigate the in vivo efficacy of CZC-25146, researchers have utilized genetically modified mouse models specifically engineered to replicate aspects of Alpha-1 Antitrypsin Deficiency (A1ATD). These models express the human "Z" variant of the SERPINA1 gene, which leads to the production of misfolded alpha-1 antitrypsin protein (ATZ). This protein polymerizes and accumulates within hepatocytes, causing liver damage.

Table 1: Effect of CZC-25146 in ATZ Mouse Model

| Parameter | Control Group | CZC-25146 Treated Group | Source(s) |

|---|---|---|---|

| ATZ Polymer Level | 60% | 37% | researchgate.netnih.gov |

Computational and Structural Biology Approaches

Computational and structural biology methods have been instrumental in the design, evaluation, and understanding of LRRK2 inhibitors like this compound. These approaches provide a molecular-level view of the interactions between the inhibitor and its target kinase.

CZC-25146 was developed using a chemoproteomics-based strategy aimed at identifying potent, selective, and metabolically stable LRRK2 inhibitors. nih.govnih.gov This approach moves beyond less selective "tool compounds" to create precise chemical probes for studying LRRK2-dependent signaling and pathogenesis. nih.govnih.gov The strategy successfully generated CZC-25146, which was shown to prevent mutant LRRK2-induced injury in cultured rodent and human neurons with nanomolar potency. nih.gov Kinase selectivity analysis revealed that CZC-25146 targets only five kinases out of a panel of 184, demonstrating its high selectivity. nih.gov This method is crucial for understanding the full target landscape of a drug candidate and improving its selectivity profile. kcl.ac.uk

Table 2: Inhibitory Activity of CZC-25146

| LRRK2 Form | IC₅₀ Value | Assay Type | Source(s) |

|---|---|---|---|

| Wild-Type LRRK2 | 4.76 nM | TR-FRET | nih.govnih.gov |

| G2019S Mutant LRRK2 | 6.87 nM | TR-FRET | nih.govnih.gov |

In silico analysis, which involves computer-based simulations, is a cornerstone of modern drug discovery for evaluating kinase inhibitors. oup.com Techniques such as molecular docking and molecular dynamics simulations are used to predict how a compound like CZC-25146 binds to the ATP-binding pocket of its target kinase. nih.govresearchgate.net These computational models help elucidate the binding mechanisms of inhibitors and understand the structural basis for their potency and selectivity. semanticscholar.org For instance, molecular docking studies on LRRK2 have revealed that interactions with hinge region residues are critical for maintaining the bond between the protein and the inhibitor. nih.gov While the specific in silico analyses used in the initial design of CZC-25146 are not extensively detailed, this compound is frequently used as a reference inhibitor in studies that employ these computational methods to evaluate new LRRK2 inhibitors. nih.govfrontiersin.org Such analyses are vital for the rational design of next-generation inhibitors with improved properties. semanticscholar.orgnih.gov

Cryo-electron microscopy (cryo-EM) has become a powerful tool for determining the high-resolution, three-dimensional structure of large protein complexes like LRRK2. researchgate.net This technique has been used to visualize LRRK2 in both its active and inactive states and to understand how different classes of inhibitors interact with the kinase domain. nih.gov Recent cryo-EM structures of LRRK2 bound to various inhibitors have revealed key conformational changes that occur upon binding, providing a structural blueprint for the rational design of new therapeutic compounds. nih.gov Although a specific cryo-EM structure of LRRK2 in a complex with CZC-25146 has not been detailed, the structural insights gained from studies with other Type I inhibitors are applicable to understanding its mechanism of action. nih.govnih.gov These structural studies are fundamental for elucidating how inhibitors stabilize specific kinase conformations to modulate LRRK2 activity. researchgate.netportlandpress.com

In vitro motility assays are employed to assess the functional consequences of LRRK2 inhibition by compounds such as CZC-25146. These assays can measure effects on dynamic cellular processes. For example, in studies of sperm function, CZC-25146 was found to decrease sperm motility, highlighting a potential role for LRRK2 in this process. plos.org In a different context, in vitro motility assays have been used to demonstrate that newly designed LRRK2 inhibitors can stabilize the inactive conformation of the kinase. nih.govnih.govresearchgate.net Furthermore, at a cellular level, treatment of patient-derived fibroblasts with CZC-25146 has been shown to reverse abnormalities in the motility and trafficking of late endosomes, specifically by decreasing the formation of Rab7-positive tubular structures. oup.com These functional assays are critical for translating the biochemical inhibition of a kinase into a measurable biological effect.

Future Research Trajectories and Open Questions Regarding Czc 25146 Hydrochloride

Elucidation of Comprehensive Downstream Signaling Networks Modulated by LRRK2 Inhibition

The primary mechanism of LRRK2 pathogenicity is linked to its kinase activity, and CZC-25146 hydrochloride effectively inhibits this function. medchemexpress.comrndsystems.comtocris.com However, a complete picture of the downstream consequences of this inhibition is still emerging. A major breakthrough in the field has been the identification of a subset of Rab GTPases as key substrates of LRRK2. dovepress.com Pathogenic LRRK2 mutations lead to an inappropriate increase in the phosphorylation of these Rab proteins, which disrupts their normal function in mediating vesicular trafficking within the cell. youtube.com Future research must delve deeper into how the reduction of Rab phosphorylation by this compound restores specific intracellular pathways and what the long-term consequences of this modulation are.

Furthermore, evidence suggests that LRRK2 may play a role in other signaling cascades, such as the canonical Wnt/β-catenin pathway. nih.gov One study indicated that LRRK2 binds to and represses β-catenin, suggesting that LRRK2 inhibition might, in turn, affect this pathway. nih.gov However, the study also noted that some LRRK2 inhibitors can produce disparate and off-target effects in this context, underscoring the need for precise molecular studies using highly selective compounds like this compound to clarify the specific, on-target effects on Wnt signaling. nih.gov A comprehensive understanding requires proteomic and phosphoproteomic screening in relevant cell models treated with this compound to map the full spectrum of altered signaling events.

Investigation of Differential Effects of this compound Across Diverse LRRK2 Pathogenic Mutations

Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease. nih.govsgul.ac.uk While the G2019S mutation, located in the kinase domain, is the most common, other pathogenic mutations exist in different domains, such as R1441C in the ROC-GTPase domain. dovepress.comnih.gov These mutations are all thought to converge on increasing LRRK2 kinase activity, albeit through potentially distinct mechanisms. dovepress.com

| Parameter | LRRK2 Form | Value | Model System |

| IC₅₀ | Wild-Type LRRK2 | 4.76 nM | Time-Resolved FRET Assay |

| IC₅₀ | G2019S Mutant LRRK2 | 6.87 nM | Time-Resolved FRET Assay |

| EC₅₀ | G2019S LRRK2-Induced Injury | ~100 nM | Primary Rodent Cortical Neurons |

| EC₅₀ | G2019S LRRK2-Induced Injury | ~4 nM | Primary Human Cortical Neurons |

This table summarizes the reported in vitro potency of CZC-25146 in inhibiting LRRK2 kinase activity (IC₅₀) and protecting against mutant LRRK2-induced neuronal injury (EC₅₀). Data sourced from multiple studies. medchemexpress.comnih.govsigmaaldrich.comapexbt.com

Comparative Analysis of this compound with Next-Generation LRRK2 Inhibitors

This compound was developed as a potent and selective "tool" compound that represented a significant improvement over earlier, less specific inhibitors. dovepress.comnih.govsgul.ac.ukucl.ac.uk Its high selectivity, inhibiting only five other kinases out of a panel of 185, allows for precise investigation of LRRK2-dependent signaling. dovepress.comnih.govapexbt.com This level of specificity is crucial for validating LRRK2 as a therapeutic target.

However, the development of LRRK2 inhibitors is a rapidly advancing field. One of the primary limitations identified for this compound is its poor penetration of the blood-brain barrier, which has restricted its use primarily to in vitro models for neurodegeneration research. nih.govapexbt.com Next-generation LRRK2 inhibitors are being designed specifically to overcome this hurdle, aiming for enhanced central nervous system (CNS) exposure. Future research should involve direct comparative studies between this compound and these newer, brain-penetrant compounds. Such analyses would be invaluable for distinguishing the peripheral effects of LRRK2 inhibition from its effects within the CNS and for understanding whether the toxicological profiles, such as changes observed in the lungs of non-human primates with some inhibitors, are linked to CNS or peripheral activity. researchgate.net

Optimization Strategies for Enhanced Central Nervous System Engagement in Preclinical Research Models

The utility of this compound in preclinical models of Parkinson's disease is significantly hampered by its limited ability to cross the blood-brain barrier. nih.govapexbt.com Pharmacokinetic studies in mice revealed poor brain penetration, making it challenging to assess its neuroprotective efficacy in vivo. nih.gov This limitation necessitates that current research on its neuroprotective effects be conducted in cultured neurons. nih.govapexbt.com

To unlock the full potential of this chemical scaffold for in vivo neurological research, future efforts must focus on medicinal chemistry-based optimization. Strategies could include:

Modifying Physicochemical Properties: Altering the molecule's lipophilicity, polar surface area, and hydrogen bonding capacity to favor passive diffusion across the blood-brain barrier.

Evading Efflux Transporters: Structurally modifying the compound to reduce its recognition and removal from the brain by active efflux transporters like P-glycoprotein.

Prodrug Approaches: Designing inactive derivatives of this compound that are more CNS-permeable and are subsequently converted to the active form within the brain.

Systematic exploration of these strategies could lead to the development of an analog that retains the high potency and selectivity of this compound while achieving therapeutic concentrations in the brain, thereby enabling its use in rodent models of Parkinson's disease.

Exploration of Broader Immunomodulatory Mechanisms Beyond Alpha-1 Antitrypsin Regulation

Recent research has expanded the potential therapeutic applications of LRRK2 inhibition beyond neurodegenerative disease. Studies have shown that this compound can reduce the pathogenic polymer load of Z alpha-1 antitrypsin (AAT) and increase the secretion of normal AAT in cellular models of AAT deficiency, a genetic disorder affecting the liver and lungs. medchemexpress.comnih.gov This effect was linked to the induction of autophagy and a reduction in inflammatory cytokines. medchemexpress.comnih.gov

This finding opens up a significant future research trajectory: exploring the broader immunomodulatory role of LRRK2 inhibition. LRRK2 is highly expressed in immune cells, and its dysregulation has been implicated in inflammatory conditions. The ability of this compound to reduce inflammatory cytokines in the context of AAT deficiency suggests its effects may be more widespread. medchemexpress.comnih.gov Future investigations should explore the impact of this compound on various immune cell types (e.g., microglia, macrophages) and in models of other inflammatory diseases. Understanding these wider immunomodulatory mechanisms is a critical open question and could significantly broaden the therapeutic potential of LRRK2 inhibitors.

Q & A

Q. What is the mechanism of action of CZC-25146 hydrochloride in inhibiting LRRK2 kinase activity?

this compound is a potent, selective, and metabolically stable inhibitor of leucine-rich repeat kinase 2 (LRRK2). It binds competitively to the ATP-binding pocket of LRRK2, with IC50 values of 4.76 nM for wild-type LRRK2 and 6.87 nM for the G2019S mutant . Researchers should validate inhibition using time-resolved fluorescence resonance energy transfer (TR-FRET) assays to confirm kinase activity suppression in recombinant proteins or cellular lysates.

Q. How selective is this compound against other kinases?

In a panel of 184 kinases, CZC-25146 selectively inhibits only five kinases (PLK4, GAK, TNK1, CAMKK2, PIP4K2C) at high potency . To assess selectivity, use broad-spectrum kinase profiling (e.g., KinomeScan) and counter-screening against off-target kinases like PLK4, which may influence mitotic processes.

Q. What in vitro models demonstrate the neuroprotective effects of this compound?

In primary rodent and human cortical neurons, CZC-25146 rescues G2019S LRRK2-induced neurite shortening and cell death (EC50 = 4–100 nM) . For reproducibility, standardize neuronal differentiation protocols and quantify neurite length using high-content imaging with markers like βIII-tubulin.

Advanced Research Questions

Q. How can researchers address the limited brain exposure of this compound in rodent models?

Despite favorable systemic pharmacokinetics (volume of distribution: 5.4 L/kg; clearance: 2.3 L/hr/kg), CZC-25146 shows poor blood-brain barrier penetration in rodents . To overcome this, consider:

Q. What methodological approaches resolve contradictions in reported neuroprotective outcomes between in vitro and in vivo studies?

While CZC-25146 reduces neuronal damage in vitro (EC50 = 4 nM in human neurons), its efficacy in vivo is limited by brain exposure . To reconcile discrepancies:

- Combine pharmacokinetic (PK) data with pharmacodynamic (PD) biomarkers (e.g., LRRK2 Ser935 phosphorylation).

- Use conditional LRRK2 knockout models to isolate compound-specific effects from genetic confounding.

Q. How to validate target engagement of this compound in complex biological systems?

Confirm LRRK2 inhibition using orthogonal assays:

Q. What experimental strategies mitigate off-target effects given its inhibition of PLK4, GAK, etc.?

Off-target kinase inhibition (e.g., PLK4 IC50 = 1.2 nM) may confound results . Mitigate by:

- Including isogenic controls (e.g., LRRK2 kinase-dead mutants) to distinguish on-target effects.

- Using low compound concentrations (<100 nM) to minimize PLK4/GAK inhibition in proliferation assays.

Q. How to design dose-response studies considering its pharmacokinetic properties?

Design studies using species-specific PK parameters:

Q. Why does this compound show cell-type-specific toxicity?

While non-cytotoxic in human cortical neurons at ≤5 μM over 7 days, toxicity may arise in dividing cells due to PLK4 inhibition . To avoid artifacts:

- Use post-mitotic neuronal cultures for neuroprotection studies.

- Exclude proliferating cells (e.g., glia) via fluorescence-activated cell sorting (FACS).

Q. How to assess its impact on α-1 antitrypsin (AAT) secretion in liver disease models?

CZC-25146 increases functional AAT secretion in hepatic models, potentially mitigating liver fibrosis . Methodological recommendations:

- Quantify AAT in cell supernatants via ELISA.

- Use siRNA knockdown of LRRK2 to confirm mechanism specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.